![molecular formula C10H9BrN2O3 B12550973 (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)
(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid: is an organic compound characterized by the presence of a bromophenyl group, a diazenyl linkage, and a hydroxybutenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid typically involves the diazotization of 4-bromoaniline followed by coupling with a suitable β-keto acid. The reaction conditions often include acidic media and controlled temperatures to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the diazenyl group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines and other reduced forms.
Substitution: Substituted bromophenyl derivatives.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a candidate for drug development due to its unique structural features.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of advanced materials with specific properties.
作用機序
The mechanism of action of (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in electron transfer processes, while the hydroxybutenoic acid moiety may interact with active sites of enzymes, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, contributing to its overall biological effects.
類似化合物との比較
- (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoic acid
- (Z)-2-[(4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoic acid
- (Z)-2-[(4-methylphenyl)diazenyl]-3-hydroxybut-2-enoic acid
Comparison:
- Uniqueness: The presence of the bromine atom in (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid imparts distinct electronic and steric properties, influencing its reactivity and interactions.
- Structural Differences: Variations in the substituents on the phenyl ring (e
特性
分子式 |
C10H9BrN2O3 |
|---|---|
分子量 |
285.09 g/mol |
IUPAC名 |
(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid |
InChI |
InChI=1S/C10H9BrN2O3/c1-6(14)9(10(15)16)13-12-8-4-2-7(11)3-5-8/h2-5,14H,1H3,(H,15,16)/b9-6-,13-12? |
InChIキー |
KRQWSYHQJLRUQB-ULHNWRTESA-N |
異性体SMILES |
C/C(=C(\C(=O)O)/N=NC1=CC=C(C=C1)Br)/O |
正規SMILES |
CC(=C(C(=O)O)N=NC1=CC=C(C=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


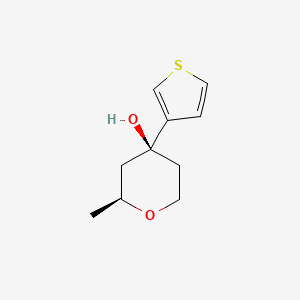
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
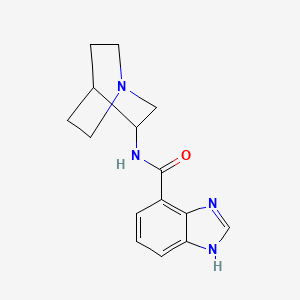
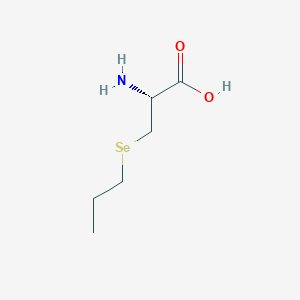
![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)

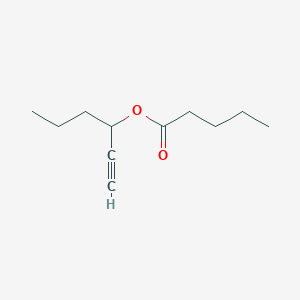
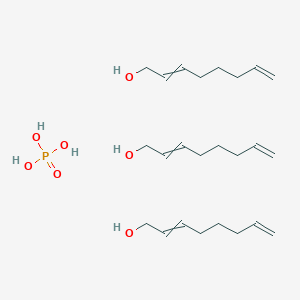

![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)

